

Sempervirine: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **Sempervirine**, an indolo[2,3-a]quinolizine-based alkaloid. Isolated from plants of the Gelsemium genus, **Sempervirine** has garnered significant interest for its potent anti-neoplastic properties. This guide details its chemical structure, physicochemical characteristics, synthesis, spectroscopic profile, and mechanisms of action, with a focus on its role in modulating key cellular signaling pathways.

Chemical Structure and Physicochemical Properties

Sempervirine (IUPAC Name: 2,3,4,13-Tetrahydro-1H-benz[g]indolo[2,3-a]quinolizin-6-ium) is a pentacyclic alkaloid. The molecule is achiral and possesses a planar structure that contributes to its ability to intercalate with DNA.[1][2][3] Its structure was elucidated through extensive spectroscopic analysis and confirmed by total synthesis.[4]

Physicochemical Data

The key physicochemical properties of **Sempervirine** are summarized in the table below.



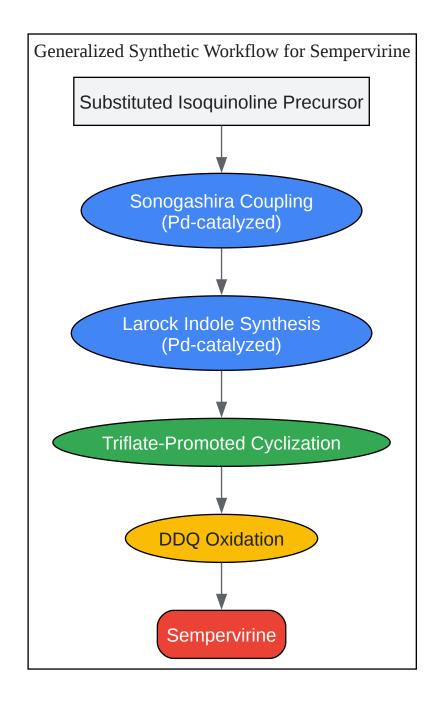
Property	Value	Reference
Molecular Formula	C19H16N2	[PubChem]
Molecular Weight	272.34 g/mol	[PubChem]
Exact Mass	272.131348519 Da	[PubChem]
CAS Number	549-92-8	[PubChem]
Appearance	Yellow crystalline solid	N/A
InChI Key	UQVUEULZDJRMJR- UHFFFAOYSA-N	[PubChem]
SMILES	C1CCc2c[n+]3ccc4c5ccccc5[n -]c4c3cc2C1	[PubChem]
Stereochemistry	Achiral	N/A

Chemical Synthesis

Several total syntheses of **Sempervirine** have been reported since the pioneering work of Woodward.[4] A modern and efficient route utilizes a combination of palladium-catalyzed reactions, specifically a Sonogashira coupling followed by a Larock indole synthesis.[1][2][4] This approach allows for the construction of the complex pentacyclic core in high yield.

A representative synthetic scheme achieves a 76% overall yield in six steps.[4] The key steps involve the Sonogashira reaction, a Larock indole synthesis, a triflate-promoted cyclization, and a final oxidation with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the target molecule.[4]





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A generalized workflow for the synthesis of **Sempervirine**.

Experimental Protocol: General Procedure for DDQ Oxidation

This protocol describes the final oxidation step in a reported synthesis of **Sempervirine** Triflate. [4]



- Dissolution: Dissolve the precursor amine (e.g., compound 8 from the cited synthesis, 1 equivalent) in an appropriate solvent such as dichloromethane (CH₂Cl₂).
- Reagent Addition: Add a solution of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
 (approximately 1.1 equivalents) in the same solvent to the reaction mixture.
- Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
- Purification: Purify the resulting crude product. In the cited literature, Sempervirine triflate
 was purified by precipitation, yielding the final product with 96% efficiency.[4]

Spectroscopic Characterization

The structural elucidation of **Sempervirine** relies on a combination of standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the carbon-hydrogen framework. The absence of a signal in the N-H region of the infrared spectrum was a key piece of evidence confirming the quaternary nature of the nitrogen atom within the aromatic system.[4]
- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.[4]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule and its synthetic intermediates.[4]
- Fluorescence Spectroscopy: **Sempervirine** is a fluorescent molecule, a property that can be exploited for cellular imaging studies to observe its subcellular localization.[5] It has been shown to accumulate within the nucleolus.[5]

Spectroscopic Data

While a complete assigned spectrum for **Sempervirine** is not provided in the cited results, the data for a key synthetic precursor (Compound 7), which shares the core heterocyclic system,



offers valuable insight into the expected chemical shifts.[4]

Data Type	Observed Values for Precursor (Compound 7)	
¹H NMR (400 MHz, CDCl₃)	δ 9.40 (br, 1H), 8.13 (s, 1H), 7.56 (d, J = 8.0 Hz, 1H), 7.44 (s, 1H), 7.38 (d, J = 8.0 Hz, 1H), 7.21 (t, J = 7.2 Hz, 1H), 7.11 (t, J = 7.2 Hz, 1H), 4.05 (t, J = 6.0 Hz, 2H), 3.26 (t, J = 6.0 Hz, 2H), 2.80 (br, 2H), 2.67 (br, 2H), 1.80 (br, 4H)	
¹³ C NMR (100 MHz, CDCl ₃)	δ 148.8, 147.7, 147.4, 136.5, 134.1, 131.7, 129.3, 123.0, 121.3, 119.7, 118.9, 112.6, 111.8, 64.0, 29.2, 27.5, 26.3, 22.7, 22.5	
HRMS (ES)	m/e calcd for C ₁₉ H ₂₁ N ₂ O (M + H) ⁺ 293.1648, found 293.1656	

Biological Activity and Mechanisms of Action

Sempervirine exhibits significant anticancer activity across a range of cancer cell lines, including ovarian, breast, cervical, lymphoma, and hepatocellular carcinoma.[6][7] Its cytotoxicity is mediated through multiple mechanisms of action.

Quantitative Biological Data

The dose-dependent cytotoxic effects of **Sempervirine** have been quantified in human ovarian cancer cells (SKOV3).[6]

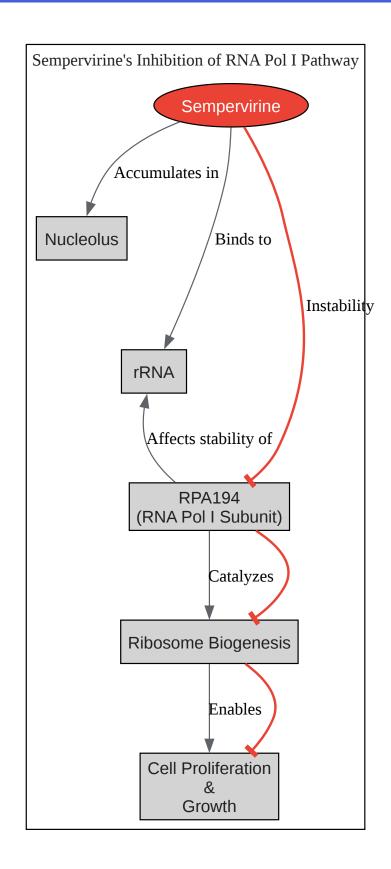


Assay	Concentration	Result (% of Control)
Colony Formation	2.5 μΜ	82.83 ± 3.54
5.0 μΜ	47.31 ± 1.84	
10.0 μΜ	35.29 ± 2.31	_
Apoptosis Rate	2.5 μΜ	130.7% (of control rate)
5.0 μΜ	487.3% (of control rate)	
10.0 μΜ	1544.9% (of control rate)	_

Key Signaling Pathways

Inhibition of RNA Polymerase I Transcription: A primary mechanism of **Sempervirine**'s action is the inhibition of ribosomal RNA (rRNA) synthesis.[5][8][9] It enters the nucleus, accumulates in the nucleolus, and binds to rRNA.[5][9] This leads to a reduction in the protein stability of RPA194, the main catalytic subunit of RNA Polymerase I, thereby inducing nucleolar stress and halting ribosome biogenesis.[5][8] This action inhibits cell growth and proliferation and is notably independent of p53 status, making it effective in a broad range of tumors.[5][6]



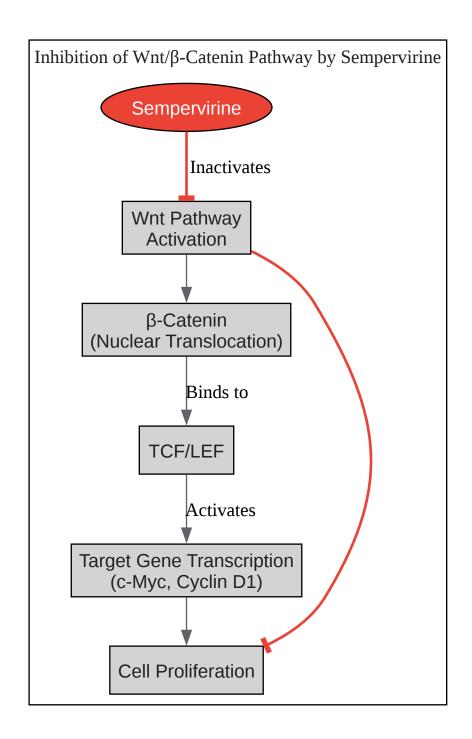


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Mechanism of **Sempervirine**-induced inhibition of rRNA synthesis.



Inhibition of the Wnt/ β -Catenin Pathway: **Sempervirine** has been shown to inactivate the Wnt/ β -catenin signaling pathway, which is frequently dysregulated in cancers like hepatocellular carcinoma.[7][10] By inhibiting this pathway, **Sempervirine** prevents the nuclear accumulation of β -catenin, leading to the downregulation of its target genes such as c-Myc and Cyclin D1, which are critical for cell proliferation.[10] This inhibition contributes to cell cycle arrest in the G1 phase and the induction of apoptosis.[7][10]





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